molecular formula C10H15BrN2O2S B8445218 N-(2-(5-bromopyridin-3-yl)propan-2-yl)ethanesulfonamide

N-(2-(5-bromopyridin-3-yl)propan-2-yl)ethanesulfonamide

Cat. No.: B8445218
M. Wt: 307.21 g/mol
InChI Key: CWIAEMYOJQWPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-bromopyridin-3-yl)propan-2-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C10H15BrN2O2S and its molecular weight is 307.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15BrN2O2S

Molecular Weight

307.21 g/mol

IUPAC Name

N-[2-(5-bromopyridin-3-yl)propan-2-yl]ethanesulfonamide

InChI

InChI=1S/C10H15BrN2O2S/c1-4-16(14,15)13-10(2,3)8-5-9(11)7-12-6-8/h5-7,13H,4H2,1-3H3

InChI Key

CWIAEMYOJQWPTI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC(C)(C)C1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(5-bromo-pyridin-3-yl)-ethanone (200 mg, 1.000 mmol), ethanesulfonamide (136 mg, 1.250 mmol) and titanium(IV) isopropoxide (586 μL, 2.0 mmol) in toluene (20 mL) was heated to reflux for 8 h. After concentration, the residue was dissolved in THF (5 mL). A solution of methylmagnesium bromide (1000 μl, 3.00 mmol) was added dropwise at −50° C. The resulting mixture was slowly warmed up to room temperature over a course of 2 h. The mixture was stirred at this temperature overnight and quenched with NH4Cl solution. After filtration, wash with CH2Cl2 and concentration, the residue was purified by flash column (Ethyl acetate/heptane, v/v, 10% to 50%) and yielded a yellow oil (35 mg). ESI-MS m/z: 309.1 [M+1]+, Retention time=1.22 min. 1H NMR (400 MHz, CDCl3): δ 1.43 (t, J=7.4 Hz, 3H), 1.84 (s, 6H), 2.98 (q, J=7.4 Hz, 2H), 5.07 (brs, 1H), 8.04 (s, 1H), 8.66 (s, 1H), 8.77 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
586 μL
Type
catalyst
Reaction Step One
Quantity
1000 μL
Type
reactant
Reaction Step Two
Name

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